N-アセチル-S-ベンジル-DL-システイン

説明

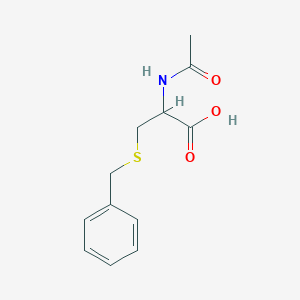

2-Acetamido-3-(benzylthio)propanoic acid is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Acetamido-3-(benzylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-3-(benzylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

感染症研究

“N-アセチル-S-ベンジル-DL-システイン”は、感染症研究で使用されます。 これは、抗HIV薬に含まれており、HIVの治療または予防における可能性を示唆しています。 .

分析標準

この化合物は、さまざまな研究分野で分析標準として使用されます。 分析標準とは、科学研究における測定値を校正するために使用される物質であり、データの正確性と信頼性を保証します。 .

ベンゼンとトルエンへの曝露のバイオマーカー

“ベンジルメルカプツール酸”エナンチオマーは、ヒト尿中のベンゼンとトルエンへの曝露のバイオマーカーとして確認されています。 . これは、尿中にこの化合物が存在することが、これらの化学物質への曝露を示す可能性があり、職業衛生や環境モニタリングに役立ちます。 .

キラル分離

新しいベンジルウレイド-β-シクロデキストリン系キラル固定相(BzCDP)が、フェニルメルカプツール酸(PMA)とベンジルメルカプツール酸(BMA)のエナンチオマーを分離するために正常に使用されました。 . これは、”DL-ベンジルメルカプツール酸”がキラル分離に使用できることを示しており、この技術は医薬品研究で重要です。 .

LC-MS/MS定量法

最適なクロマトグラフィー条件と質量分析条件に基づいて、PMAとBMAのエナンチオマーのための新しいLC-MS/MS定量法が確立されました。 . これは、”DL-ベンジルメルカプツール酸”が新しい分析方法の開発に使用できることを示唆しています。 .

医学研究

“2-アセトアミド-3-(ベンジルチオ)プロパン酸”は、医学研究でさまざまな用途があります。 特に、薬物開発における役割が探求されており、化学療法薬の効果を高め、その毒性を軽減することが示されています。.

生物活性

2-Acetamido-3-(benzylthio)propanoic acid (C12H15NO3S) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Acetamido-3-(benzylthio)propanoic acid belongs to the class of amino acid derivatives. The presence of a benzylthio group contributes to its unique pharmacological profile. The compound's structure can be represented as follows:

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to 2-acetamido-3-(benzylthio)propanoic acid. Specifically, derivatives such as N'-benzyl 2-acetamido-3-methoxypropionamide have shown promising results in animal models for seizure control. The effective dose (ED50) for these compounds ranges from 13 to 21 mg/kg, which indicates superior efficacy compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .

In a study evaluating the structure-activity relationship (SAR), it was found that modifications at the benzylamide site could enhance anticonvulsant activity. Electron-withdrawing groups at this position were associated with increased efficacy, while electron-donating groups diminished activity . This suggests that careful structural modifications can lead to more potent anticonvulsants.

Potential Therapeutic Applications

The biological activity of 2-acetamido-3-(benzylthio)propanoic acid extends beyond anticonvulsant effects. It has been implicated in various therapeutic areas due to its ability to inhibit certain metabolic enzymes. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease and other neurological disorders .

Additionally, some derivatives have shown cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). These findings suggest that 2-acetamido-3-(benzylthio)propanoic acid could be explored as a potential chemotherapeutic agent .

Case Study: Anticonvulsant Efficacy

A notable case study involved the synthesis and evaluation of various derivatives of N-benzyl 2-acetamido-3-methoxypropionamide. In this study, researchers synthesized 13 different derivatives and assessed their anticonvulsant activities in rodent models. The results indicated that specific substitutions significantly improved the protective indices of these compounds, making them comparable to existing antiseizure medications .

| Compound Name | ED50 (mg/kg) | Protective Index |

|---|---|---|

| Phenobarbital | 22 | - |

| N'-benzyl 2-acetamido-3-methoxypropionamide | 8.9 | High |

| Other Derivatives | Varies | Varies |

Mechanistic Insights

Mechanistic studies have revealed that these compounds may promote sodium channel slow inactivation and display frequency inhibition of sodium currents at low micromolar concentrations. This dual mechanism could contribute to their effectiveness in reducing neurological hyperexcitability .

特性

IUPAC Name |

2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340041 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19538-71-7 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the optical resolution of N-Acetyl-S-benzyl-DL-cysteine important in the synthesis of [1,1′ -13C2]-L-cystine?

A1: The synthesis of [1,1′ -13C2]-L-cystine, a specific isotopically labeled form of L-cystine, requires enantiomerically pure L-cysteine as a starting material. N-Acetyl-S-benzyl-DL-cysteine is a racemic mixture, meaning it contains both D- and L-enantiomers. The research paper describes using Aspergillus acylase to selectively hydrolyze the acetyl group from the L-enantiomer []. This enzymatic resolution allows for the isolation of the desired S-benzyl-L-cysteine, which can then be further processed to obtain the final [1,1′ -13C2]-L-cystine product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。